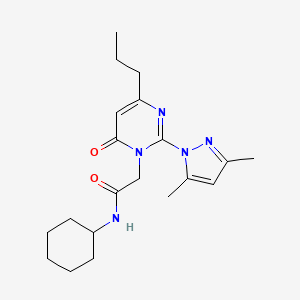
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride, also known as PPDH, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. PPDH has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and depression.
Wirkmechanismus
The exact mechanism of action of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is not fully understood. However, it is thought that this compound exerts its neuroprotective and antidepressant effects by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all neurotransmitters that play a role in regulating mood and behavior. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is that it has been shown to have a neuroprotective effect on dopaminergic neurons, which are the neurons that are affected in Parkinson's disease. This makes this compound a potentially useful compound for the treatment of Parkinson's disease. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride. One potential direction is to further investigate its neuroprotective and antidepressant effects in animal models. Another potential direction is to investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride can be synthesized using a variety of methods, including the reduction of 4-phenylpiperidine-4-carboxylic acid and the reduction of 4-phenylpiperidine-4-carboxamide. However, the most commonly used method for synthesizing this compound is the reduction of 4-phenylpiperidine-4-carboxylic acid with sodium borohydride in the presence of hydrochloric acid. This method yields this compound as a white crystalline powder with a melting point of 222-224°C.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. This compound has been shown to have a neuroprotective effect on dopaminergic neurons, which are the neurons that are affected in Parkinson's disease. This compound has also been shown to have an antidepressant effect, which is thought to be due to its ability to increase the levels of serotonin and norepinephrine in the brain.
Eigenschaften
IUPAC Name |
(3R,4R)-4-phenylpiperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-10-8-12-7-6-11(10,14)9-4-2-1-3-5-9;/h1-5,10,12-14H,6-8H2;1H/t10-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGSWATKMINKU-NDXYWBNTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(C2=CC=CC=C2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@]1(C2=CC=CC=C2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2790811.png)
![N-(2,4-dimethoxyphenyl)-2-(8-(3,4-dimethylphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2790815.png)
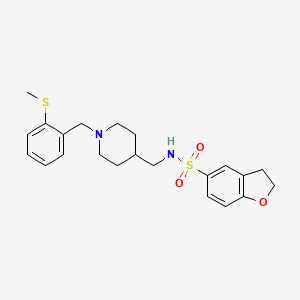
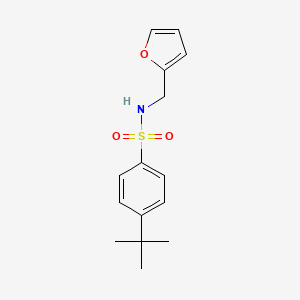
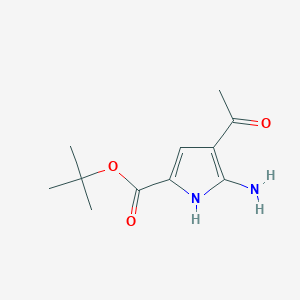
![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)
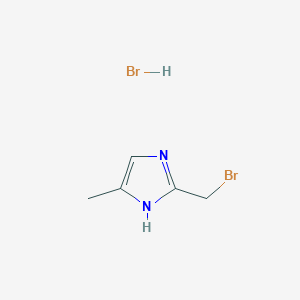
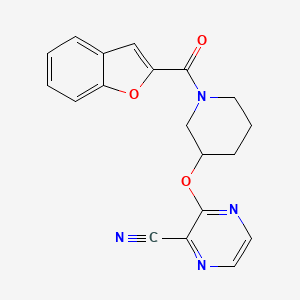
![3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2790825.png)


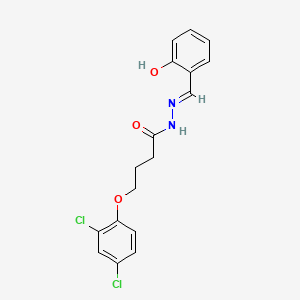
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)
